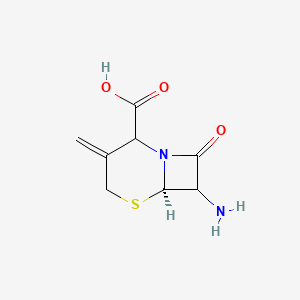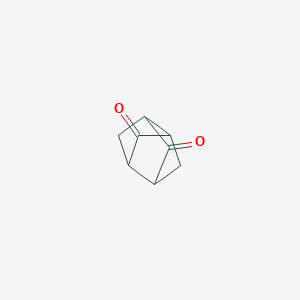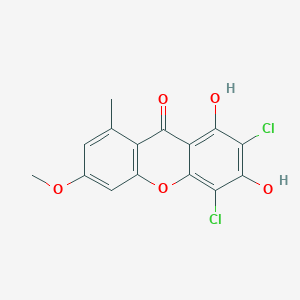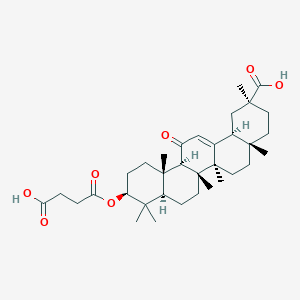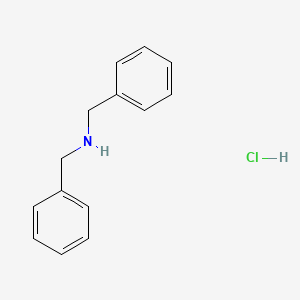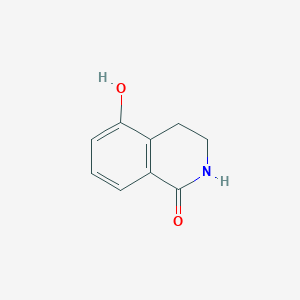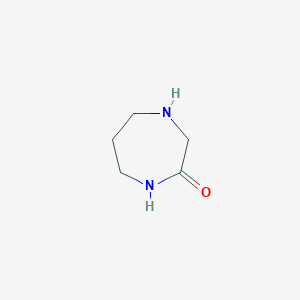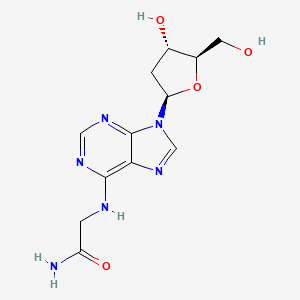
4,8-Dimethylnonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-dimethylnonanoic acid is a medium-chain fatty acid, nonanoic acid with methyl branches at C-4 and C-8. It is a medium-chain fatty acid and a branched-chain fatty acid. It is a conjugate acid of a 4,8-dimethylnonanoate.
4, 8-Dimethyl-nonanoic acid, also known as 4, 6-dimethylnonanoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 4, 8-Dimethyl-nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4, 8-Dimethyl-nonanoic acid has been primarily detected in urine. Within the cell, 4, 8-dimethyl-nonanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 4, 8-Dimethyl-nonanoic acid can be converted into 4, 8-dimethylnonanoyl-CoA and (R)-4, 8-dimethylnonanoylcarnitine.
Scientific Research Applications
Peroxisomal Metabolism
4,8-Dimethylnonanoic acid (DMNA) plays a role in peroxisomal metabolism. In a study, it was shown that pristanic acid undergoes beta-oxidation in peroxisomes producing 4,8-dimethylnonanoyl-CoA (DMN-CoA), which is then hydrolyzed to DMNA (Ofman et al., 2002). This process is crucial for acyl-CoA transport from peroxisomes to mitochondria, indicating DMNA's importance in cellular fatty acid oxidation.
Pheromone Biosynthesis in Insects
DMNA derivatives have been identified as key components in insect pheromones. Specifically, 4,8-Dimethyldecanal, a derivative of DMNA, has been reported as the aggregation pheromone produced by male red flour beetles, Tribolium castaneum. It was found to be biosynthesized via the fatty acid pathway rather than the mevalonate pathway, highlighting DMNA's role in insect biology (Kim et al., 2005).
Phytochemical Studies
In phytochemical research, derivatives of DMNA have been identified in natural products. A homo-monoterpenic compound derived from DMNA was isolated and identified in Cydonia oblonga Miller, suggesting its potential as a chemical marker for this species (Sousa et al., 2007).
Synthesis and Chromatographic Analysis
DMNA's stereoisomers have been synthesized and analyzed, proving crucial in understanding pheromone chemistry. For instance, the synthesis and chromatographic analysis of DMNA's four stereoisomers provided insights into their role in the aggregation pheromone of Tribolium castaneum (Akasaka et al., 2011).
properties
CAS RN |
7540-70-7 |
|---|---|
Product Name |
4,8-Dimethylnonanoic acid |
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
VZPIUNDOWLDCTC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCC(=O)O |
Canonical SMILES |
CC(C)CCCC(C)CCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



